molecular formula C11H17N3 B1427187 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine CAS No. 1342072-98-3

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine

Cat. No.: B1427187
CAS No.: 1342072-98-3
M. Wt: 191.27 g/mol
InChI Key: NZYXMKZZJQFJTJ-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. Imidazopyridines are known for their wide range of biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine typically involves the construction of the imidazole and pyridine rings. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the fused bicyclic structure under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of purines.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYXMKZZJQFJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C3N2CC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 2
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 3
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 4
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 5
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine
Reactant of Route 6
1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine

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